molecular formula C17H16ClNO2 B4966751 2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

Cat. No.: B4966751
M. Wt: 301.8 g/mol
InChI Key: FAXOWRYAZHEYMF-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is an organic compound with the molecular formula C17H16ClNO2 It is a benzamide derivative that features a chloro substituent on the benzene ring and an isochromenylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 3,4-dihydro-1H-isochromene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Procedure: The 2-chlorobenzoyl chloride is reacted with 3,4-dihydro-1H-isochromene in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent on the benzene ring can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Various substituted benzamides.

    Oxidation Reactions: Oxidized derivatives with additional functional groups.

    Reduction Reactions: Reduced forms of the compound with altered oxidation states.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dihydro-1H-isoindol-1-ylmethyl)benzamide
  • 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-1-ylmethyl)benzamide
  • 2-chloro-N-(3,4-dihydro-1H-quinolin-1-ylmethyl)benzamide

Uniqueness

2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is unique due to its specific structural features, such as the presence of the isochromenylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-8-4-3-7-14(15)17(20)19-11-16-13-6-2-1-5-12(13)9-10-21-16/h1-8,16H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXOWRYAZHEYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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